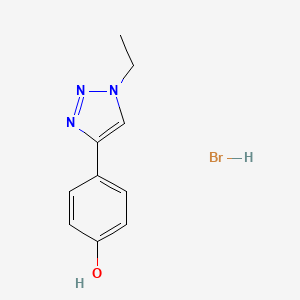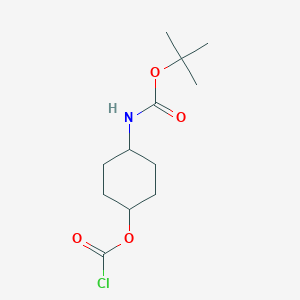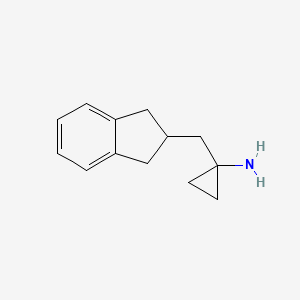
1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine
Übersicht
Beschreibung
“1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine” is a chemical compound with the molecular formula C13H17N. It is a derivative of indane, a bicyclic compound . The compound is related to 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride, which has a molecular weight of 183.68 .
Synthesis Analysis
The synthesis of related compounds, such as 2,3-dihydro-1H-inden-1-one derivatives, has been achieved through a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . A catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .
Molecular Structure Analysis
The molecular structure of the related compound, 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride, is represented by the SMILES string Cl.CNC1Cc2ccccc2C1 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 2,3-dihydro-1H-inden-1-one derivatives, involve a [5+2−2] decarbonylative cycloaddition via rhodium (I) catalyzed direct carbon–carbon bond cleavage .
Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound, 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride, include a molecular weight of 183.68 .
Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, indole derivatives, which share a structural similarity to “1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine”, have been found to possess a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound could potentially be explored for its pharmacological applications, particularly in the development of new therapeutic agents.
Agriculture
While specific applications in agriculture for this compound are not directly cited, indole derivatives are known to play a role in plant growth and development. For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is crucial for plant body development . Research into similar compounds could lead to advancements in agricultural productivity and plant biology.
Material Science
Compounds like “1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine” may find applications in material science as organic building blocks. They can be used in the synthesis of complex molecules or materials with specific properties, such as conductivity or luminescence .
Environmental Science
In environmental science, the study of such compounds can contribute to understanding the fate and transport of similar organic chemicals in the environment. This knowledge is essential for assessing environmental risks and developing remediation strategies .
Biochemistry
The biochemical applications of indole derivatives are vast. They are involved in various metabolic pathways and can influence enzyme activity, gene expression, and cellular signaling processes . Further research into “1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine” could uncover new biochemical mechanisms or pathways.
Pharmacology
In pharmacology, the exploration of indole-based compounds has led to the development of drugs with diverse therapeutic effects. Given the structural similarity, “1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine” could be a candidate for drug development, with potential applications in treating various diseases due to its wide range of biological activities .
Analytical Chemistry
Analytical chemistry often utilizes heterocyclic compounds as standards or reagents in chemical assays and tests. The compound could be used in developing new analytical methods or as a reference material in chromatography, spectroscopy, or other analytical techniques .
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure could be beneficial in creating new synthetic routes or in the production of novel compounds with specific desired properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-ylmethyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13(5-6-13)9-10-7-11-3-1-2-4-12(11)8-10/h1-4,10H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGIQSFNNBHJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2CC3=CC=CC=C3C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-inden-2-ylmethyl)cyclopropanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

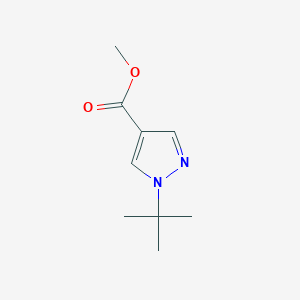
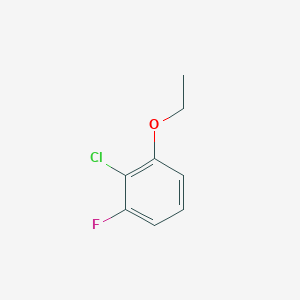
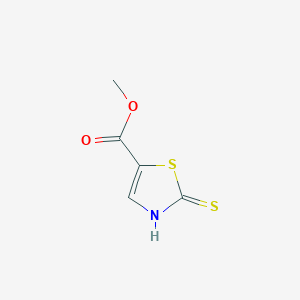
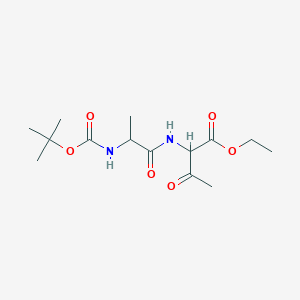
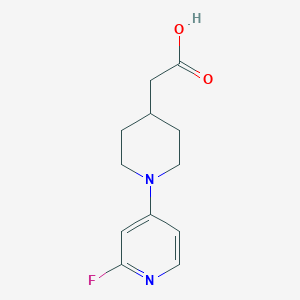
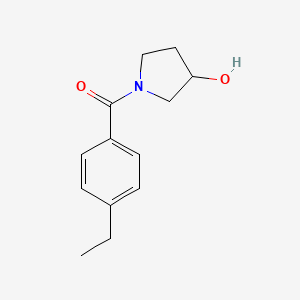
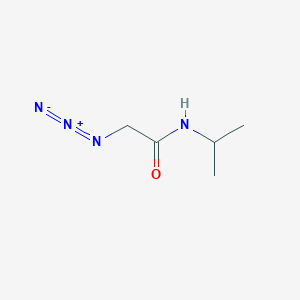

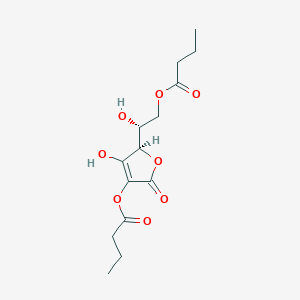
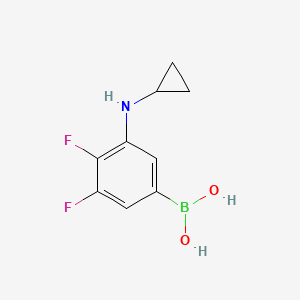
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)
